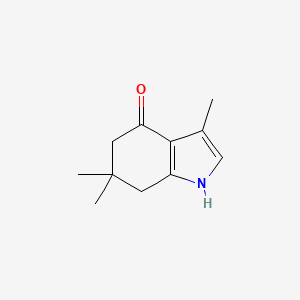

3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one

概要

説明

3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS No. 56008-20-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- Solubility : Varies across different solvents; generally considered soluble in organic solvents .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing indole structures have shown significant inhibitory effects against various bacterial strains. In vitro studies demonstrated that certain analogs possess stronger antibacterial activity compared to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through assays such as DPPH and ABTS. Results suggest that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity

Cytotoxicity assessments against human cancer cell lines (e.g., HeLa and MCF-7) revealed that some derivatives of this compound exhibit IC50 values indicating promising anticancer activity. For example, certain analogs showed IC50 values in the micromolar range, suggesting their potential as anticancer agents .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler indole derivatives or through cyclization reactions involving appropriate precursors. The yield and purity of the synthesized compounds are critical for their biological evaluation .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of indole derivatives were synthesized and tested against seven microbial strains.

- Results indicated that compounds with halogen substituents exhibited enhanced antibacterial activity compared to the reference drugs.

-

Evaluation of Antioxidant Properties :

- The antioxidant activity was measured using DPPH and ABTS assays.

- Compounds derived from this compound showed higher antioxidant capacity than Vitamin C in specific assays.

-

Cytotoxicity Against Cancer Cell Lines :

- The cytotoxic effects on HeLa and MCF-7 cell lines were assessed.

- Notable IC50 values were recorded for specific derivatives, indicating their potential as therapeutic agents against cancer.

Research Findings Summary Table

| Activity Type | Assay Method | Results Summary |

|---|---|---|

| Antimicrobial | In vitro testing | Strong inhibitory action against multiple strains |

| Antioxidant | DPPH/ABTS assays | Higher scavenging activity than Vitamin C |

| Cytotoxicity | IC50 measurement | Significant cytotoxicity observed in cancer cells |

科学的研究の応用

Hsp90 Inhibitors

Research has identified derivatives of 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one as potent inhibitors of heat shock protein 90 (Hsp90). These compounds exhibit selective binding and inhibition at nanomolar concentrations. The aminoquinazolinyl derivatives derived from this indole structure have shown promise in cancer therapy by disrupting the function of Hsp90, which is critical for the stability of many oncogenic proteins .

Antioxidant Activity

Studies indicate that compounds related to this compound possess antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties make them potential candidates for the development of health supplements or therapeutic agents aimed at combating oxidative stress-related diseases .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound have led to its exploration in the field of organic electronics. Its derivatives can be utilized as electron transport materials in OLEDs due to their favorable charge mobility characteristics. This application is crucial for the advancement of energy-efficient display technologies .

Synthesis Pathways

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its synthesis typically involves reactions with acetic acid and zinc under reflux conditions to yield high purity products . The compound can also be synthesized from simpler precursors such as propanal and dimedone through multi-step reactions.

Case Studies

化学反応の分析

Substitution Reactions at C7

The bromine atom at C7 in derivatives like 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (3 ) serves as a versatile site for nucleophilic substitution:

Bromine substitution significantly impacts bioactivity, as seen in the IC₅₀ values for CDK2/cyclin inhibition :

| Compound | R₇ | IC₅₀ (μM) |

|---|---|---|

| 3 | Br | 2.6 ± 0.1 |

| 7 | Cl | 4.9 ± 0.3 |

| 4 | F | 21 ± 0.5 |

Reduction and Oxidation

-

Reduction : Treatment of 3 with NaBH₄ yields alcohol 22 , while hydroxylamine produces oxime 23 .

-

Oxidation : Phenylthioether 10 oxidizes to sulfone 11 using m-CPBA .

Ring Expansion

Schmidt reaction with sodium azide and polyphosphoric acid converts 2 into ring-enlarged amides 19 and 20 , though yields are modest (35% for 21 ) .

C3 Alkylation

Demethylation at C3 (to form 25 ) or introduction of an isobutyl group (to form 27 ) alters steric and electronic properties. These modifications involve:

-

O-Acylation of 5,5-dimethylcyclohexane-1,3-dione.

-

AlCl₃-mediated O-C isomerization.

N1 Functionalization

-

Heteroaromatic substituents : Pyrimidine (30 ), pyrazine (33 ), and 4-pyridyl (36 ) groups enhance CDK2 binding.

-

Sulfonylation : 4-Nitrophenylsulfonyl derivative 70 improves solubility and target engagement .

Computational Insights

Docking studies suggest that substitutions at C7 and N1 enhance binding to the CDK2/cyclin interface through:

-

Hydrophobic interactions with cyclin’s hydrophobic pocket.

Stability and Reactivity Considerations

-

Acid Sensitivity : The indole core is stable under acidic conditions (e.g., reflux in acetic acid) .

-

Thermal Stability : Microwave-assisted reactions (e.g., dimethylamination) proceed efficiently at 100–150°C .

This comprehensive analysis underscores the compound’s versatility in synthetic and medicinal chemistry, enabling targeted modifications for drug discovery.

特性

IUPAC Name |

3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-6-12-8-4-11(2,3)5-9(13)10(7)8/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGIWYJKSKEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=O)CC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647581 | |

| Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56008-20-9 | |

| Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。